![molecular formula C8H13NO2 B044693 1-Azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 119103-00-3](/img/structure/B44693.png)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octane-5-carboxylic acid, also known as homoquinolinic acid, is a heterocyclic compound that contains a bicyclic structure with a quinoline ring system. It is a derivative of quinolinic acid, which is an important intermediate in the biosynthesis of NAD+ and NADP+. Homoquinolinic acid has been found to possess various biological activities, including anticonvulsant, anti-inflammatory, and antifungal properties.
Mechanism Of Action
The exact mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid is not well understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. It also modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical And Physiological Effects
Homoquinolinic acid has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anticonvulsant activity by modulating the activity of various ion channels in the brain. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
Advantages And Limitations For Lab Experiments
Homoquinolinic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, its toxicity profile is not well characterized, which makes it difficult to use in vivo.
Future Directions
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid. One area of interest is its potential as a therapeutic agent for various inflammatory diseases. Another area of interest is its potential as an antifungal agent for the treatment of fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and toxicity profile. Finally, there is a need for the development of more efficient synthesis methods for 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Synthesis Methods
Homoquinolinic acid can be synthesized using a variety of methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of quinolinic acid with an amine in the presence of a dehydrating agent. The resulting product is 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid.
Scientific Research Applications
Homoquinolinic acid has been extensively studied for its biological activities. It has been found to possess anticonvulsant activity in animal models of epilepsy. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-Azabicyclo[3.2.1]octane-5-carboxylic acidic acid has been shown to possess antifungal activity against various fungal strains.
properties
CAS RN |
119103-00-3 |
|---|---|
Product Name |
1-Azabicyclo[3.2.1]octane-5-carboxylic acid |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-2-1-4-9(6-8)5-3-8/h1-6H2,(H,10,11) |
InChI Key |
SJUKNMWUZYVGSH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
Canonical SMILES |
C1CC2(CCN(C1)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



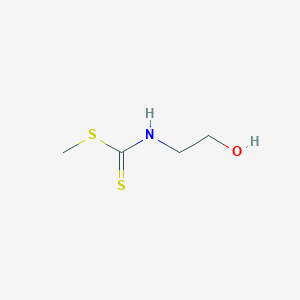
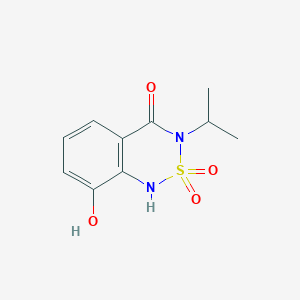

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

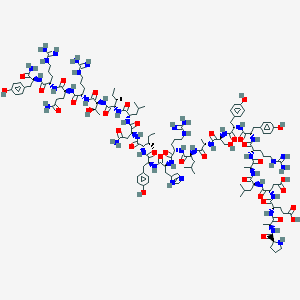

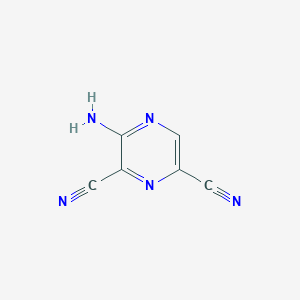
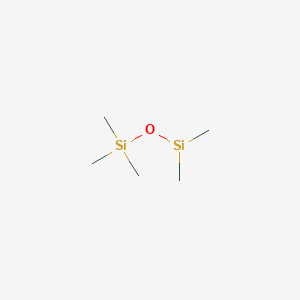
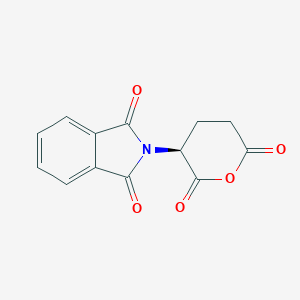
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
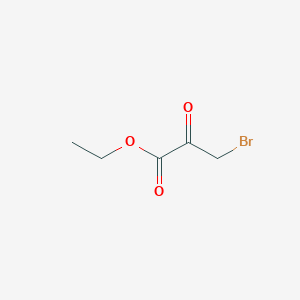
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)